molecular formula CH8Cl2N2 B1594185 Methylhydrazine dihydrochloride CAS No. 55330-60-4

Methylhydrazine dihydrochloride

Cat. No.: B1594185
CAS No.: 55330-60-4
M. Wt: 118.99 g/mol
InChI Key: HTAWQGONZIWLRC-UHFFFAOYSA-N
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Description

Methylhydrazine dihydrochloride is an organic compound with the molecular formula CH8Cl2N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a methyl group. This compound is typically found as a crystalline solid and is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylhydrazine dihydrochloride can be synthesized through several methods. One common method involves the methylation of hydrazine monohydrochloride using methanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where hydrazine monohydrochloride and methanol are mixed, and water and a catalyst are added. The mixture is then heated to perform the methylation reaction, resulting in methylhydrazine hydrochloride .

Industrial Production Methods: In industrial settings, the Raschig process and the hydrazine hydrate hydrochloride methanol process are commonly used. The Raschig process involves the reaction of sodium hypochlorite with ammonia to produce chloramine, which is then reacted with monomethylamine to produce monomethylhydrazine . The hydrazine hydrate hydrochloride methanol process involves the reaction of hydrazine hydrate with methanol in the presence of a catalyst to produce methylhydrazine .

Chemical Reactions Analysis

Types of Reactions: Methylhydrazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with benzaldehyde to form hydrazone derivatives, a reaction that is catalyzed by both acids and bases .

Common Reagents and Conditions: Common reagents used in reactions with this compound include benzaldehyde, sodium dodecyl sulfate, and ammonium. The reactions typically occur under specific pH conditions and may require catalysts to proceed efficiently .

Major Products Formed: The major products formed from reactions involving this compound include hydrazone derivatives and other nitrogen-containing compounds. These products are often used in further chemical synthesis and industrial applications .

Scientific Research Applications

Methylhydrazine dihydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, including pesticides, dyes, and pharmaceuticals. In the field of rocket propulsion, it is used as a component of hydrazine-based fuels due to its high energy density and stability . Additionally, it is employed in the production of plant growth regulators and as a reducing agent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to methylhydrazine dihydrochloride include monomethylhydrazine, symmetrical dimethylhydrazine, and unsymmetrical dimethylhydrazine. These compounds share similar chemical structures but differ in the number and arrangement of methyl groups attached to the hydrazine molecule .

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a strong reducing agent and its stability make it valuable in various industrial and research applications .

Properties

IUPAC Name

methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWQGONZIWLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203897
Record name Hydrazine, methyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55330-60-4
Record name Hydrazine, methyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055330604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, methyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylhydrazine dihydrochloride
Reactant of Route 2
Methylhydrazine dihydrochloride
Reactant of Route 3
Methylhydrazine dihydrochloride
Reactant of Route 4
Methylhydrazine dihydrochloride
Reactant of Route 5
Methylhydrazine dihydrochloride
Reactant of Route 6
Methylhydrazine dihydrochloride

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